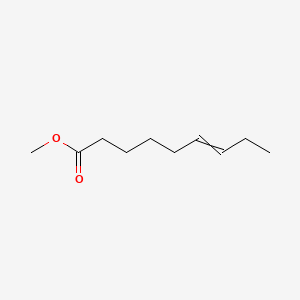

Methyl non-6-enoate

CAS No.:

Cat. No.: VC18511507

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | methyl non-6-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |

| Standard InChI Key | IAXJWKAHMIYBRY-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

Methyl non-6-enoate is formally designated as methyl (6E)-6-nonenoate, reflecting its esterified carboxyl group and trans-configuration (E) at the sixth carbon . The compound’s structure comprises a linear carbon chain with a double bond between carbons 6 and 7, terminating in a methyl ester moiety. Its SMILES notation () and InChIKey (IAXJWKAHMIYBRY-UHFFFAOYSA-N) provide unambiguous representations for computational and experimental identification .

The double bond’s geometry influences molecular interactions, as evidenced by its 3D conformational analysis, which reveals a bent alkene region and extended alkyl tail . This structural motif is critical for its physicochemical behavior, including solubility and reactivity.

Spectroscopic and Chromatographic Signatures

Gas chromatography (GC) studies using non-polar columns (e.g., HP-5MS) report a retention index (RI) of 1372.8 under helium carrier gas, with a temperature gradient from 60°C to 280°C . Polar columns like Stabilwax DA yield an RI of 2259, highlighting its differential partitioning in analytical separations . Mass spectrometry data confirm a molecular ion peak at m/z 170.25, consistent with its molecular weight .

Synthesis and Production

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Wittig Reaction | Ylide, THF, 0°C → RT | 45 | |

| Z→E Isomerization | NaNO₂, HNO₂, 4°C | 85 | |

| Esterification | MeOH, H₂SO₄, reflux | 82 |

Natural Occurrence and Biological Relevance

Biosynthesis in Nicotiana tabacum

Methyl non-6-enoate is a secondary metabolite in tobacco, synthesized via fatty acid biosynthesis pathways. Δ6-desaturases introduce the double bond into palmitic acid derivatives, followed by esterification with methanol . Its ecological role may involve plant defense, as analogous esters exhibit antimicrobial activity .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Methyl non-6-enoate is a liquid at room temperature () with a boiling point of . Its solubility in water is low (), but it miscibility in organic solvents like ethanol and dichloromethane .

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 170.25 g/mol | PubChem |

| logP | 3.63 | NP-MRD |

| Polar Surface Area | 26.3 Ų | NP-MRD |

| Refractivity | 50.76 | NP-MRD |

Stability and Reactivity

The ester group undergoes hydrolysis under acidic or basic conditions, yielding non-6-enoic acid. The double bond participates in hydrogenation and epoxidation reactions, enabling functionalization for downstream applications .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a 30 m HP-5MS column (0.25 mm ID, 0.25 μm film) resolves methyl non-6-enoate at 1372.8 RI under programmed heating . Characteristic fragmentation patterns include ions at m/z 138 (alkene cleavage) and m/z 74 (McLafferty rearrangement) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) signals: δ 5.35 (m, 2H, CH₂=CH), δ 3.65 (s, 3H, OCH₃), δ 2.28 (t, 2H, COOCH₃) . ¹³C NMR confirms the ester carbonyl at δ 174.2 and olefinic carbons at δ 129.5 and 130.1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume